5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione
Description
5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1H,3H)-dione (CAS: 1342574-56-4) is a synthetic pyrimidine dione derivative characterized by an amino group at position 5, a methyl group at position 1, and an isopentyl (3-methylbutyl) substituent at position 2. Its molecular formula is C₁₁H₁₉N₃O₂, with a molar mass of 225.29 g/mol. Pyrimidine diones are structurally related to nucleic acid bases (e.g., thymine) and often serve as scaffolds for designing bioactive molecules, including antimicrobial and enzyme-inhibitory agents .
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-amino-1-methyl-3-(3-methylbutyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)4-5-13-9(14)8(11)6-12(3)10(13)15/h6-7H,4-5,11H2,1-3H3 |
InChI Key |
SCNSZHLAFBGOFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C(=CN(C1=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as isopentylamine, methyl isocyanate, and cyanoacetic acid.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to optimize reaction conditions and improve efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with simplified structures.
Substitution Products: Substituted pyrimidine derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways to exert its effects, such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1H,3H)-dione with analogous pyrimidine diones and related heterocycles, focusing on structural features, substituent effects, and reported biological activities.
Substituent-Driven Functional Comparisons
Table 1: Structural and Functional Comparison of Pyrimidine Dione Derivatives
Key Findings and Trends
Substituent Effects on Bioactivity
- Halogenation (I, Br):
Iodine or bromine at position 5 (e.g., compounds 7a , 8b , and 9 ) correlates with antimicrobial activity, likely due to increased lipophilicity and electrophilic reactivity . For instance, 7a and 8b demonstrated efficacy against 27 microbial strains via agar dilution assays . - However, direct activity data are lacking, unlike halogenated analogs .
- Alkyl Substituents:
Branched (isopentyl) or bulky (cyclohexylmethyl) alkyl chains (e.g., target compound and 8b ) may improve membrane permeability. 8b showed superior antimicrobial activity compared to simpler alkyl derivatives .
Structural Modifications and Activity
- Heterocyclic Fusion: Thieno[2,3-d]pyrimidine-2,4-dione (7) exhibited anti-Staphylococcal activity surpassing metronidazole and streptomycin, attributed to the fused thieno ring enhancing stability and target interaction .
- Enzyme Inhibition: Pyrano[2,3-d]pyrimidine-2,4-diones (e.g., 5a–j) demonstrated α-amylase/α-glucosidase inhibition, suggesting substituent-dependent modulation of enzyme binding pockets .
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